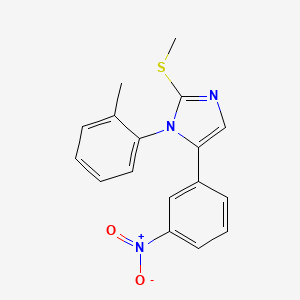

2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-6-3-4-9-15(12)19-16(11-18-17(19)23-2)13-7-5-8-14(10-13)20(21)22/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONCTWPITMWPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde or ketone with an amine and an isocyanide.

Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the imidazole ring with a methylthio group, often using methylthiol as the reagent.

Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a nitro group is introduced to a phenyl ring, which is then attached to the imidazole ring.

Addition of the o-tolyl group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, enzymes that reduce nitro groups to amines. The methylthio group may also play a role in binding to specific protein targets, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole with analogous imidazole derivatives from the evidence:

Key Observations

The 3-nitrophenyl group, common across all compounds, enhances electrophilicity, facilitating interactions with biological targets like enzymes or DNA .

Steric and Solubility Considerations :

- The ortho-tolyl group introduces steric hindrance at position 1, which may restrict binding to certain receptors compared to para-substituted analogs (e.g., 4-trifluoromethoxyphenyl in ).

- Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in analogs increase hydrophobicity and metabolic stability, whereas the target compound’s methyl group offers moderate lipophilicity.

Biological Activity Trends: 5-Nitroimidazole derivatives (e.g., ) show broad-spectrum antibacterial and antiprotozoal activity, attributed to nitro group reduction generating cytotoxic radicals. Thiol (-SH) derivatives (e.g., ) may exhibit higher reactivity but lower stability compared to the methylthio variant.

Biologische Aktivität

2-(Methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a synthetic organic compound characterized by its imidazole ring structure, which is substituted with a methylthio group, a nitrophenyl group, and an o-tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties and enzyme inhibition.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 302.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Imidazole Ring : Achieved through the condensation of a suitable aldehyde with an amine.

- Introduction of the Methylthio Group : Conducted via nucleophilic substitution.

- Nitration of the Phenyl Ring : A nitro group is introduced through nitration reactions.

- Attachment of the o-Tolyl Group : This step involves further substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole ring can engage in hydrogen bonding with enzymes or receptors, while the nitrophenyl group may undergo bioreduction to form reactive intermediates that can affect cellular components.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related imidazole derivatives have shown IC50 values ranging from 2.38 to 14.74 µM against cervical and bladder cancer cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. The presence of the nitro group can enhance binding affinity to specific enzymes, leading to reduced enzymatic activity. This characteristic is particularly relevant in drug design for conditions where enzyme overactivity contributes to disease progression.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated potent antiproliferative activity, with significant induction of apoptosis observed at higher concentrations .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of early and late apoptotic cells, suggesting that it triggers cell death pathways effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of appropriately substituted precursors. Key parameters include solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., acetic acid for imidazole ring formation), and temperature control (60–80°C for 6–12 hours). Post-synthesis purification via flash chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization improves purity. Yields >75% are achievable with optimized stoichiometry and reaction monitoring using TLC .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methylthio at δ ~2.5 ppm, aromatic protons from o-tolyl and nitrophenyl groups at δ 6.8–8.2 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., NO2 stretch ~1520 cm⁻¹, C-S stretch ~680 cm⁻¹).

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S content (deviation <0.4% acceptable) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Screen for kinase inhibition (e.g., Cdk2/9) using competitive ATP-binding assays. Measure IC50 values via fluorescence-based kinase activity kits. Compare with known inhibitors like PD169316 (Ki = 2–4 nM for Cdks) .

Advanced Research Questions

Q. How can contradictions in biological activity data arising from structural analogs be resolved?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., replacing methylthio with ethylthio or removing the nitro group). Assess activity changes using dose-response curves and molecular docking to identify critical binding interactions (e.g., π-π stacking with nitrophenyl or hydrogen bonding with methylthio) .

Q. What computational strategies are effective for predicting binding modes and selectivity of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) with crystal structures of target enzymes (e.g., p38 MAPK or Cdk2). Validate docking poses via molecular dynamics simulations (GROMACS) to assess stability. Cross-reference with experimental data (e.g., mutagenesis studies or kinetic inhibition constants) .

Q. How can researchers investigate the compound’s cellular uptake and subcellular localization?

- Methodological Answer : Label the compound with a fluorescent tag (e.g., BODIPY) and use confocal microscopy in live-cell imaging. Quantify uptake via flow cytometry. Compare distribution in lipid raft vs. non-raft membrane fractions using sucrose density gradient centrifugation .

Q. What experimental designs are recommended to address discrepancies in synthetic yields across studies?

- Methodological Answer : Conduct Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading). Use response surface methodology (RSM) to optimize conditions. Validate reproducibility across ≥3 independent batches. Purity must be confirmed via HPLC (≥95% peak area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.